molecular formula C8H10ClNO2S B3049873 Sulfamoyl chloride, (2-phenylethyl)- CAS No. 223560-62-1

Sulfamoyl chloride, (2-phenylethyl)-

Cat. No. B3049873
CAS RN: 223560-62-1
M. Wt: 219.69 g/mol
InChI Key: UABVLYIRSSTLNA-UHFFFAOYSA-N
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Description

“Sulfamoyl chloride, (2-phenylethyl)-” is a chemical compound with the CAS Number: 223560-62-1 . It has a molecular weight of 219.69 and its IUPAC name is 2-phenylethylsulfamoyl chloride . The compound is also known as N-(2-phenylethyl)sulfamoyl chloride .


Molecular Structure Analysis

The InChI code for “Sulfamoyl chloride, (2-phenylethyl)-” is 1S/C8H10ClNO2S/c9-13(11,12)10-7-6-8-4-2-1-3-5-8/h1-5,10H,6-7H2 . This code provides a specific representation of the molecule’s structure. For a visual representation, it’s recommended to use specialized software or databases that can generate a 3D model from the InChI code.

The compound is sensitive to moisture . It is soluble in chloroform and ethyl acetate . The compound has a density of 1.337 g/mL at 25 °C .

Scientific Research Applications

Sulfamoylation of Hydroxyl Groups

A study by Okada et al. (2000) showcased the accelerated sulfamoylation reaction of hydroxyl groups when utilizing N, N-dimethylacetamide or 1-methyl-2-pyrrolidone as solvents. This method achieved high yields of the target sulfamates without requiring a base, proving that 2 equivalents of sulfamoyl chloride were sufficient for completing the reaction across various hydroxyl groups (Okada, Iwashita, & Koizumi, 2000).

Direct Access to Aliphatic Sulfonamides from Alkenes

Hell et al. (2019) developed a method for accessing aliphatic sulfonamides directly from alkenes using sulfamoyl chlorides. By employing Cl-atom abstraction by a silyl radical, sulfamoyl chlorides were activated, enabling a single-step hydrosulfamoylation that produced complex molecules like sulfonamide-containing cyclobutyl-spirooxindoles. This late-stage functionalization protocol is particularly valuable for medicinal chemistry (Hell et al., 2019).

Preparation of Steroid Sulfamates

Kapras et al. (2009) utilized sulfamoyl chloride for preparing 3α- and 3β-sulfamates of steroids. These sulfamates were tested for their interaction with GABAA receptors, highlighting the versatility of sulfamoyl chloride in synthesizing biologically active compounds (Kapras, Stastna, Chodounská, Pouzar, & Krištofíková, 2009).

Cholinesterase Inhibitors for Alzheimer’s Treatment

Abbasi et al. (2014) explored the enzyme inhibition activity of N-substituted sulfamoyl derivatives of 2-amino-1phenylethane, identifying them as potential drug candidates for treating Alzheimer's disease. This study highlights the therapeutic applications of sulfamoyl chloride derivatives (Abbasi et al., 2014).

Sulfonamide Synthesis via Palladium-Catalyzed Suzuki–Miyaura Coupling

Wang et al. (2021) introduced a method using sulfuric chloride as a source for the –SO2– group in a palladium-catalyzed three-component synthesis of sulfonamides. This process allowed for the creation of diverse sulfonamides in moderate to high yields, demonstrating the broad applicability of sulfamoyl chloride derivatives in complex chemical synthesis (Wang, Yang, Ye, Kuang, & Wu, 2021).

Safety and Hazards

“Sulfamoyl chloride, (2-phenylethyl)-” is classified as a hazardous substance . It is recommended to handle it with appropriate safety measures. For detailed safety information, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

N-(2-phenylethyl)sulfamoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c9-13(11,12)10-7-6-8-4-2-1-3-5-8/h1-5,10H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABVLYIRSSTLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624251
Record name (2-Phenylethyl)sulfamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

223560-62-1
Record name (2-Phenylethyl)sulfamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-phenylethyl)sulfamoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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